molecular formula C8H7NOS B8611851 7-Methylbenzisothiazol-3(2H)-one

7-Methylbenzisothiazol-3(2H)-one

Cat. No.: B8611851
M. Wt: 165.21 g/mol
InChI Key: RWQJMHMLXGWMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylbenzisothiazol-3(2H)-one is an organic compound belonging to the class of isothiazolinones. These compounds are known for their antimicrobial properties and are widely used as preservatives in various industrial and consumer products. The structure of this compound consists of a benzene ring fused with an isothiazole ring, with a methyl group attached to the seventh position.

Chemical Reactions Analysis

Types of Reactions: 7-Methylbenzisothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Methylbenzisothiazol-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 7-Methylbenzisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound targets the thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes . This results in the death of the microbial cells.

Comparison with Similar Compounds

Uniqueness: 7-Methylbenzisothiazol-3(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and antimicrobial efficacy. The presence of the methyl group at the seventh position can enhance its stability and effectiveness compared to other isothiazolinones.

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

7-methyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)11-9-8(6)10/h2-4H,1H3,(H,9,10)

InChI Key

RWQJMHMLXGWMRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NS2

Origin of Product

United States

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